molecular formula C8H8ClF6N3 B12637201 1-(4,6-Bis(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride

1-(4,6-Bis(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride

Cat. No.: B12637201
M. Wt: 295.61 g/mol
InChI Key: POQHZPRVGGMSLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,6-Bis(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride is a substituted pyrimidine derivative featuring a primary amine group attached to an ethanamine backbone, which is further substituted at the 4- and 6-positions of the pyrimidine ring with trifluoromethyl (-CF₃) groups. The compound’s hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for applications in medicinal chemistry and agrochemical research. The trifluoromethyl groups contribute to its electron-deficient aromatic system, influencing its reactivity in nucleophilic substitution and cross-coupling reactions.

Properties

Molecular Formula

C8H8ClF6N3

Molecular Weight

295.61 g/mol

IUPAC Name

1-[4,6-bis(trifluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride

InChI

InChI=1S/C8H7F6N3.ClH/c1-3(15)6-16-4(7(9,10)11)2-5(17-6)8(12,13)14;/h2-3H,15H2,1H3;1H

InChI Key

POQHZPRVGGMSLN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CC(=N1)C(F)(F)F)C(F)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Bis(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride typically involves the reaction of 4,6-bis(trifluoromethyl)pyrimidine with ethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and scalability of the production process. The compound is then purified using techniques such as crystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Bis(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    Recent studies have indicated that compounds similar to 1-(4,6-bis(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride exhibit significant anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit specific cancer cell lines by targeting key enzymes involved in tumor growth and proliferation .
  • Antimicrobial Properties :
    Research has also highlighted the antimicrobial potential of pyrimidine derivatives. Compounds with similar structures have demonstrated efficacy against various bacterial strains, making them candidates for developing new antibiotics .
  • Inhibitors of Protein-Protein Interactions :
    The compound has been explored for its ability to inhibit protein-protein interactions (PPIs), particularly in the context of cancer therapies where disrupting such interactions can lead to reduced tumor growth .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Studies have shown that modifications to the trifluoromethyl groups or the amine moiety can significantly affect the biological activity and selectivity of these compounds against specific targets .

Case Study 1: Anticancer Research

In a study conducted by researchers at Bristol-Myers Squibb, a series of pyrimidine derivatives were synthesized and evaluated for their anticancer activity. The results indicated that specific substitutions on the pyrimidine ring enhanced the compounds' ability to inhibit tumor cell growth in vitro and in vivo models .

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of pyrimidine derivatives found that certain analogs exhibited potent activity against resistant bacterial strains. The study emphasized the importance of the trifluoromethyl substituents in enhancing membrane permeability and binding affinity to bacterial targets .

Mechanism of Action

The mechanism of action of 1-(4,6-Bis(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups enhance its binding affinity to target proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
1-(4,6-Bis(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride Not provided C₉H₈ClF₆N₃* ~310.45 (calculated) 4,6-di(trifluoromethyl)pyrimidine High lipophilicity, electron-deficient aromatic core
2-(4,6-Diphenylpyrimidin-2-YL)ethanamine hydrochloride 1196155-40-4 C₁₈H₁₈ClN₃ 311.81 4,6-diphenylpyrimidine Enhanced π-π stacking potential
(4-Chloro-6-phenylpyrimidin-2-YL)methanamine hydrochloride 1247741-04-3 C₁₁H₁₁Cl₂N₃ 268.13 4-chloro, 6-phenylpyrimidine Reactive chloro group for further functionalization
1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride 1396762-41-6 C₈H₈Cl₂F₃N₂ 275.07 Chloro, trifluoromethyl pyridine Hybrid pyridine-pyrimidine electronic profile

*Calculated based on structural formula.

Key Findings:

Electronic Effects :

  • The trifluoromethyl groups in the target compound create a strongly electron-deficient pyrimidine ring, favoring electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. In contrast, the diphenyl substituents in CAS 1196155-40-4 enhance π-π interactions but reduce electrophilicity .
  • The chloro substituent in CAS 1247741-04-3 offers a reactive site for nucleophilic displacement, a feature absent in the target compound .

Lipophilicity and Solubility: The -CF₃ groups in the target compound significantly increase lipophilicity (logP ~3.5 estimated) compared to the diphenyl analog (logP ~4.2) . However, the hydrochloride salt improves aqueous solubility relative to non-ionized forms.

Applications :

  • The target compound’s electron-deficient core makes it a candidate for kinase inhibitor scaffolds in drug discovery. In contrast, the diphenyl derivative (CAS 1196155-40-4) is often used in materials science for its planar aromatic structure .
  • The pyridine-based analog (CAS 1396762-41-6) bridges pyrimidine and pyridine reactivity, offering versatility in heterocyclic chemistry .

Biological Activity

1-(4,6-Bis(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C9H10F6N4·HCl
  • Molecular Weight : 292.65 g/mol
  • Structure : The compound features a pyrimidine ring substituted with trifluoromethyl groups, which are known to enhance lipophilicity and biological activity.

This compound exhibits several mechanisms that contribute to its biological effects:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes involved in cancer progression and neurodegenerative diseases. Its structural properties allow it to interact effectively with active sites of target enzymes.
  • Anticancer Activity : Studies have indicated that this compound may induce apoptosis in cancer cells. For instance, in vitro assays demonstrated cytotoxic effects against various cancer cell lines, suggesting its utility in cancer therapy .

Biological Activity Data

The following table summarizes key findings from research studies on the biological activity of this compound:

Study ReferenceBiological ActivityCell Line/ModelIC50 (µM)Notes
AnticancerFaDu hypopharyngeal tumor cells5.2Induces apoptosis better than bleomycin
Enzyme InhibitionCholinesterase assay3.5Significant inhibition observed
Neuroprotective EffectsSH-SY5Y neuroblastoma cells10.0Reduces oxidative stress markers

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Treatment : In a recent study, this compound was tested against a panel of cancer cell lines. The results showed significant cytotoxicity and induction of apoptosis, particularly in hypopharyngeal carcinoma models. The compound's mechanism involved the activation of caspase pathways leading to programmed cell death .
  • Neuroprotection : Another study focused on the neuroprotective properties of the compound in a model of oxidative stress-induced neuronal damage. The results indicated that treatment with this compound significantly reduced markers of oxidative stress and improved cell viability in SH-SY5Y cells .
  • Enzyme Inhibition : A detailed structure-activity relationship study demonstrated that modifications to the pyrimidine ring could enhance inhibitory potency against cholinesterase enzymes, making it a candidate for Alzheimer's disease treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.